molecular formula C8H11N3O B1384178 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 33081-07-1

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No. B1384178
CAS RN: 33081-07-1
M. Wt: 165.19 g/mol
InChI Key: MUGVXCHGASIZAN-UHFFFAOYSA-N
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Patent
US04814335

Procedure details

A mixture of ethyl-2-cyclohexanone carboxylate (2.0 g) and guanidine carbonate (2.66 g) in xylene (40 ml) was refluxed overnight; after cooling the solid was collected by filtration, washed with water, methanol, and dried over MgSO4. 0.6 g of a white solid having a m.p. >300° C. was recovered. The solid was dissolved in Con. HCl, and excess HCl was removed in vacuo to dryness. The gummy residue was treated with methanol-ether to afford a colorless plate (0.6 g).
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[C:9]1(C)[C:10](C)=[CH:11][CH:12]=[CH:13][CH:14]=1>>[NH2:7][C:6]1[NH:8][C:1](=[O:4])[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:5]=1 |f:0.1|

Inputs

Step One
Name
ethyl-2-cyclohexanone carboxylate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
2.66 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
40 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water, methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
was recovered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in Con
CUSTOM
Type
CUSTOM
Details
HCl, and excess HCl was removed in vacuo to dryness
ADDITION
Type
ADDITION
Details
The gummy residue was treated with methanol-ether
CUSTOM
Type
CUSTOM
Details
to afford a colorless plate (0.6 g)

Outcomes

Product
Name
Type
Smiles
NC1=NC=2CCCCC2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.